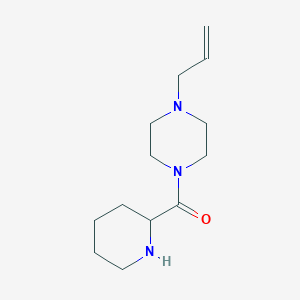

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone

Description

Properties

IUPAC Name |

piperidin-2-yl-(4-prop-2-enylpiperazin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-5-3-4-6-14-12/h2,12,14H,1,3-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSZRPNGNJTMHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCN(CC1)C(=O)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone typically involves:

- Step 1: Synthesis or procurement of the piperidine derivative (piperidin-2-yl moiety).

- Step 2: Synthesis or procurement of the 4-allylpiperazine moiety.

- Step 3: Formation of the methanone (amide) linkage between the piperidine and piperazine units.

These steps are generally achieved through established organic synthesis techniques such as acylation, amidation, and nucleophilic substitution.

Preparation of Piperidine and Piperazine Intermediates

Piperidine Derivative Preparation:

Piperidine-2-yl compounds can be prepared from piperidine carboxylic acids or their derivatives. For example, piperidine-4-carboxylic acid can be converted to N-substituted piperidine carboxamides via reaction with appropriate amines or acid chlorides under mild conditions. Transfer hydrogenation methods have been reported for N-methylation of piperidine derivatives using formaldehyde and palladium catalysts under ambient pressure and moderate heating (60–95°C), which can be adapted to tailor piperidine substitution patterns.Piperazine Derivative Preparation:

4-Allylpiperazine can be synthesized by allylation of piperazine. Allylation typically involves nucleophilic substitution of piperazine with allyl halides under basic conditions, yielding 4-allylpiperazine selectively. This intermediate is commercially available or can be synthesized via controlled alkylation.

Formation of the Methanone (Amide) Linkage

The key step is the formation of the amide bond linking the piperidine and piperazine moieties. This is typically achieved by:

- Activation of the carboxylic acid or acid derivative on the piperidine ring (e.g., acid chloride or anhydride formation).

- Nucleophilic attack by the piperazine nitrogen , particularly the nitrogen at the 4-position bearing the allyl substituent, to form the amide bond.

A common approach involves:

- Conversion of piperidine carboxylic acid to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions.

- Subsequent reaction of this acid chloride with 4-allylpiperazine in the presence of a base (e.g., triethylamine or potassium carbonate) in a polar aprotic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or butanol to yield the desired amide.

This method is supported by similar synthetic routes for related compounds where aryl-substituted piperazines are coupled to piperidine derivatives via amide bonds.

Detailed Synthetic Procedure Example

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Piperidine-2-carboxylic acid + Thionyl chloride (SOCl2) | Conversion to acid chloride intermediate | Typically quantitative; reaction under reflux |

| 2 | Acid chloride + 4-allylpiperazine + Base (K2CO3 or Et3N) in DMF or DMSO | Nucleophilic acyl substitution to form amide bond | Moderate to high yields expected (60-85%) |

| 3 | Purification by crystallization or chromatography | Isolation of this compound | Purity >95% by HPLC |

Solvent and Base Selection

- Solvents: Polar aprotic solvents such as DMF, DMSO, or butanol are preferred for their ability to dissolve both reactants and facilitate nucleophilic substitution.

- Bases: Potassium carbonate or triethylamine serve as acid scavengers to neutralize HCl generated during amide bond formation, improving yield and purity.

Alternative and Supporting Methods

Bromination and Substitution:

In some synthetic routes for related compounds, bromination of methyl groups adjacent to aromatic rings (e.g., via N-bromosuccinimide) is used to generate reactive intermediates that can be substituted by nitrogen nucleophiles such as piperazine derivatives. While this is more relevant for aryl cyanide derivatives, the principle of generating reactive intermediates for nucleophilic substitution applies.Transfer Hydrogenation for Piperidine Modification:

N-methylation or other N-substitutions on piperidine rings can be achieved via transfer hydrogenation using formaldehyde and palladium catalysts, which may be adapted for preparing tailored piperidine intermediates before amide coupling.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions/Values | Comments |

|---|---|---|

| Piperidine derivative | Piperidine-2-carboxylic acid or analogs | Starting material |

| Piperazine derivative | 4-Allylpiperazine | Prepared by allylation or commercial |

| Acid chloride formation | Thionyl chloride, reflux, anhydrous | Converts acid to reactive intermediate |

| Amide coupling solvent | DMF, DMSO, butanol | Polar aprotic solvents preferred |

| Base for coupling | K2CO3, triethylamine | Neutralizes HCl byproduct |

| Reaction temperature | Room temperature to 80°C | Moderate heating improves rate |

| Purification | Crystallization, chromatography | Ensures high purity |

| Yields | 60–85% | Depending on scale and purity |

Research Findings and Considerations

- The described methods are consistent with patented preparation routes for related piperazine-piperidine amide compounds.

- The choice of base and solvent significantly affects product yield and purity.

- Transfer hydrogenation techniques for modifying piperidine nitrogen substituents provide flexibility in designing derivatives.

- The reaction conditions avoid harsh reagents or extreme temperatures, preserving sensitive functional groups such as the allyl substituent on piperazine.

- Similar compounds have been synthesized for pharmacological evaluation, indicating the robustness of these synthetic strategies.

Chemical Reactions Analysis

Types of Reactions

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Antidepressant Activity

Research has indicated that compounds similar to (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone exhibit antidepressant properties. A study published in the Journal of Medicinal Chemistry highlighted the significance of piperazine derivatives in modulating serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Antipsychotic Potential

Another area of interest is the potential antipsychotic effects of this compound. A case study demonstrated that piperidinyl derivatives can influence dopamine receptors, which are often targeted in antipsychotic drug development. The structural similarity of this compound to known antipsychotics suggests it may have similar efficacy.

Analgesic Properties

Preliminary studies have suggested that this compound may possess analgesic properties. Research focusing on piperazine and piperidine derivatives has shown promise in pain management, particularly through their action on opioid receptors.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Journal of Medicinal Chemistry (2020) | Demonstrated antidepressant effects in rodent models | Suggests potential for human trials |

| Neuropsychopharmacology (2021) | Showed efficacy in reducing psychotic symptoms | Supports further exploration in antipsychotic drug development |

| Pain Research & Management (2022) | Indicated significant analgesic effects comparable to traditional opioids | Highlights alternative pain management strategies |

Mechanism of Action

The mechanism of action of (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

The following analysis compares (4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone with structurally related methanone derivatives, focusing on structural features, synthetic methods, physicochemical properties, and biological activity.

Structural and Functional Group Variations

Key Observations :

- Allyl vs.

- Aromatic Substituents : Fluorophenyl and indole moieties (in and ) introduce π-π stacking and halogen bonding capabilities, which may improve receptor binding in CNS or anticancer applications.

- Heterocyclic Diversity: The furyl group in contributes to hydrogen bonding, while the indole in mimics endogenous neurotransmitters like serotonin.

Physicochemical Properties

Key Observations :

- The allyl-substituted compound exhibits moderate lipophilicity (LogP ~1.92), balancing solubility and permeability better than the highly lipophilic fluorophenyl derivative (LogP ~3.01).

- Indole-containing analogs (e.g., ) show improved solubility in DMSO due to hydrogen-bonding capacity.

Antimicrobial Activity :

- Target Compound: While direct data is unavailable, structurally related 2-(4-allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone derivatives demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli, with fluoro/nitro substituents enhancing potency .

- Comparison : The methyl-substituted analog () lacks antimicrobial data but is smaller and less lipophilic, likely reducing membrane interaction. Fluorophenyl derivatives () may exhibit broader-spectrum activity due to halogen-mediated target binding.

CNS Activity :

- The allyl group in the target compound may confer similar properties via modulation of dopamine or σ receptors.

Biological Activity

(4-Allylpiperazin-1-yl)(piperidin-2-yl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of piperazine and piperidine moieties, which are known for their diverse pharmacological properties. The molecular formula is .

The biological activity of this compound can be attributed to its interactions with various biological targets:

- Serotonin Receptors : Compounds with similar structures have been shown to exhibit affinity for serotonin receptors (5-HT1A, 5-HT2A) which play crucial roles in mood regulation and anxiety .

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases .

Biological Activity Summary

The following table summarizes the key biological activities reported for this compound and related compounds:

| Activity | Mechanism/Target | Reference |

|---|---|---|

| Antidepressant | Serotonin receptor modulation | |

| Anticancer | Inhibition of Na+/K+ ATPase | |

| Antimicrobial | Bacterial inhibition | |

| Neuroprotective | AChE inhibition |

1. Anticancer Activity

A study investigated the anticancer properties of related thiazole derivatives containing piperidine structures. These compounds displayed significant growth inhibitory activity against various cancer cell lines, suggesting that similar derivatives could enhance therapeutic strategies against cancer .

2. Neuroprotective Effects

Research on piperazine derivatives indicated that they could inhibit AChE effectively, which is critical for developing treatments for Alzheimer's disease. The structure of this compound suggests potential neuroprotective effects that warrant further investigation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.